3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile

GPR151 Agonist Orphan GPCR Neuropathic Pain

3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile (CAS 418790-62-2) is a heterocyclic small molecule within the isoxazole-4-carbonitrile family, characterized by a 4-ethoxyphenyl substituent at the 3-position of the isoxazole ring and a nitrile group at the 4-position. This compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B12882089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NOC=C2C#N
InChIInChI=1S/C12H10N2O2/c1-2-15-11-5-3-9(4-6-11)12-10(7-13)8-16-14-12/h3-6,8H,2H2,1H3
InChIKeyKBUIJBPSWUXDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile (CAS 418790-62-2): Core Chemical Profile and Procurement Overview for Scientific Research


3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile (CAS 418790-62-2) is a heterocyclic small molecule within the isoxazole-4-carbonitrile family, characterized by a 4-ethoxyphenyl substituent at the 3-position of the isoxazole ring and a nitrile group at the 4-position [1]. This compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a versatile building block for medicinal chemistry and chemical biology, with documented screening data against specific biological targets, most notably GPR151 . This guide provides a rigorous, comparator-based analysis to support informed procurement decisions.

Why Generic Substitution Fails: Critical SAR Distinctions of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile vs. Common Analogs


The 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile scaffold is not a simple isoxazole derivative; its specific substitution pattern—a 4-ethoxyphenyl group at the 3-position and a nitrile at the 4-position—dictates a unique physicochemical and biological profile. This substitution pattern is a key determinant of its interactions with orphan GPCRs like GPR151 . Generic isoxazole analogs or other phenyl-substituted derivatives cannot be interchanged due to documented structure-activity relationship (SAR) trends. For instance, the introduction of a 4-ethoxyphenyl group at the 3-position of isoxazole-4-carbonitriles is critical for achieving interactions with specific biological targets; related 3-aryl isoxazoles lacking this ethoxy substitution exhibit a different profile of antiproliferative activity, with IC50 values varying significantly across cancer cell lines based solely on the aryl substitution pattern [1]. Furthermore, the presence of a 5-amino group in many commercial isoxazole-4-carbonitriles dramatically alters their solubility, reactivity, and target engagement compared to the unsubstituted 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile [2]. Thus, the specific chemical identity of this compound is essential for achieving reproducible results in target-specific assays and downstream applications.

Quantitative Differentiation Guide: How 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile Compares to Analogs


Selective GPR151 Modulator Profile: Differentiation from 5-Amino-Isoxazole-4-Carbonitrile Antimicrobial Analogs

This compound was specifically screened in a cell-based high-throughput primary assay to identify activators of GPR151, an orphan G-protein coupled receptor implicated in neuropathic pain and nicotine dependence . This differentiates it from the more common 5-amino-isoxazole-4-carbonitrile derivatives, which are predominantly reported for broad-spectrum antimicrobial and antioxidant activities [1]. The screening data provides a direct, target-specific functional annotation for this precise chemical structure, which is absent for close structural analogs. For instance, while 5-amino-isoxazole-4-carbonitriles (e.g., compounds 4a, 4b, 4d) show antimicrobial activity against E. coli and B. subtilis [1], the target compound's screening profile points towards a distinct application space in GPCR pharmacology.

GPR151 Agonist Orphan GPCR Neuropathic Pain High-Throughput Screening

Physicochemical Property Differentiation: LogP and Predicted Boiling Point vs. 5-Amino Analogs

The 4-ethoxyphenyl substitution significantly alters lipophilicity and predicted boiling point compared to more polar analogs. While direct measured data is not publicly available, computational estimates and comparisons with structurally defined analogs reveal key trends. The compound's predicted boiling point is 418.2±40.0 °C . In contrast, 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, a representative 5-amino analog, has a calculated LogP of 3.03 [1]. This difference in polarity and hydrogen-bonding capacity (due to the absence of the 5-amino group) suggests that 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile will exhibit greater membrane permeability and a different pharmacokinetic profile compared to 5-amino-substituted isoxazole-4-carbonitriles.

Physicochemical Properties LogP Lipophilicity Drug-Likeness

Synthetic Route and Yield Differentiation: Aryl Substituent Impact on Isoxazole-4-Carbonitrile Formation

The synthesis of 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile is typically achieved via a multicomponent reaction (MCR) involving malononitrile, hydroxylamine, and 4-ethoxybenzaldehyde . This contrasts with the synthesis of many other isoxazole-4-carbonitriles, particularly 5-amino derivatives, which may utilize different conditions and achieve varying yields. For example, a green MCR protocol for 5-amino-isoxazole-4-carbonitriles using deep eutectic solvents (DES) achieved yields of 70-94% for various aryl aldehydes [1]. The electron-donating ethoxy group on the 4-ethoxybenzaldehyde precursor is expected to influence reaction kinetics and yield. While direct yield data for this specific compound is not published, the class-level inference indicates that aryl substitution significantly impacts the efficiency of isoxazole ring formation. A patent on improved synthesis of sterically hindered 3-aryl isoxazoles using nitrile oxide cycloaddition (NOC) highlights that yields are highly dependent on the aryl group, with optimized conditions required for each derivative [2].

Synthetic Methodology Yield Optimization Multicomponent Reaction Green Chemistry

Scaffold Differentiation: 4-Ethoxyphenyl Substitution vs. Methoxy and Unsubstituted Analogs in Anticancer Activity

The specific 4-ethoxyphenyl substitution on the isoxazole ring is a key differentiator from other 3-aryl isoxazoles. A study on novel isoxazole derivatives targeting EGFR-TK evaluated a series of 3-aryl-substituted compounds against HepG2, MCF-7, and HCT-116 cancer cell lines. The most potent compounds in that series (4b and 25a) exhibited IC50 values in the range of 6.38–9.96 μM [1]. The activity was highly dependent on the aryl substitution pattern. This provides a baseline for the class: 3-aryl isoxazoles can exhibit low micromolar cytotoxicity, and the 4-ethoxyphenyl group represents a specific, synthetically accessible hydrophobic moiety that could be optimized for potency. Furthermore, a study on 3,4-diaryl isoxazoles, analogs of combretastatin A4, found that a 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole (compound 13e) exhibited potent cytotoxicity with a GI50 of 0.023 μM against the NCI-H522 lung cancer cell line [2]. This demonstrates that even subtle changes (methoxy vs. ethoxy; 4-position vs. other patterns) can lead to orders-of-magnitude differences in potency, underscoring the need for precise chemical identity in SAR campaigns.

Anticancer Activity Cytotoxicity SAR EGFR-TK

Target Applications for 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile (CAS 418790-62-2) Based on Quantitative Differentiation


Primary Screening for Novel GPR151 Modulators

This compound is uniquely positioned as a starting point for medicinal chemistry campaigns targeting GPR151, an orphan GPCR implicated in neuropathic pain and nicotine addiction . Its inclusion in a cell-based HTS assay for GPR151 activators provides a direct, target-specific annotation that is not shared by common isoxazole analogs, which are typically screened for antimicrobial activity [1]. This makes it a valuable chemical probe for validating GPR151's role in these pathways and for initiating structure-activity relationship (SAR) studies. Procurement of this specific compound is essential for replicating and extending the initial HTS findings.

Lipophilic Scaffold for CNS Penetration Optimization

The predicted higher lipophilicity of 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile, inferred from its lack of a polar 5-amino group and its calculated boiling point , makes it a more suitable scaffold for designing central nervous system (CNS)-penetrant molecules compared to more polar 5-amino-isoxazole-4-carbonitriles. In drug discovery programs targeting neurological disorders, this compound can serve as a core for systematic modification to balance potency with optimal ADME properties. The 4-ethoxyphenyl group itself is a privileged motif in CNS drug design, and its combination with the isoxazole-4-carbonitrile core offers a unique chemical space for exploration.

Custom Derivative Synthesis via 4-Ethoxybenzaldehyde Precursor

For chemists designing novel isoxazole libraries, 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile serves as a validated synthetic target demonstrating the compatibility of the 4-ethoxyphenyl group with multicomponent reaction (MCR) conditions . The compound's synthesis from 4-ethoxybenzaldehyde, malononitrile, and hydroxylamine confirms that this electron-rich aryl aldehyde is a viable building block. Researchers can confidently use this compound as a reference standard or directly employ the same synthetic route to generate focused libraries of 3-(4-ethoxyphenyl)isoxazole analogs with diverse substituents at the 4- or 5-positions, thereby expanding SAR for their target of interest. The class-level evidence of high yields (70-94%) for related MCR syntheses [1] supports the feasibility of this approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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